

Spectroscopic data of Methyl 4-chloropyrimidine-5-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-chloropyrimidine-5-carboxylate
Cat. No.:	B582161

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Spectroscopic Analysis of Pyrimidine Carboxylates: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for a representative pyrimidine carboxylate, Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which serves as a proxy for **Methyl 4-chloropyrimidine-5-carboxylate** due to the limited availability of public data for the latter. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. Furthermore, a logical workflow for spectroscopic analysis is presented using a Graphviz diagram.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is crucial for drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the chemical structure and purity of these compounds. This

guide focuses on the spectroscopic data of a representative pyrimidine carboxylate to illustrate the expected data and analytical workflow.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.24	Singlet (broad)	1H	NH
7.76	Singlet (broad)	1H	NH
7.41	Doublet	2H	Ar-H
7.27	Doublet	2H	Ar-H
5.16	Singlet	1H	CH
4.02-3.96	Quartet	2H	OCH_2
2.26	Singlet	3H	CH_3 (ring)
1.11	Triplet	3H	OCH_2CH_3

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.8	C=O (ester)
152.4	C=O (pyrimidine ring)
149.1	C (pyrimidine ring)
144.2	C (pyrimidine ring)
132.2	Ar-C
128.6	Ar-CH
99.4	C (pyrimidine ring)
69.2	OCH ₂
53.2	CH (pyrimidine ring)
18.4	CH ₃ (ring)
14.4	OCH ₂ CH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3428	Strong, Broad	N-H Stretching
2967	Medium	C-H Stretching (aliphatic)
1921	Weak	Aromatic Overtone
1700-1725	Strong	C=O Stretching (ester)
1650-1680	Strong	C=O Stretching (amide)
1117	Strong	C-O Stretching
758	Strong	C-Cl Stretching

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion Type
294	[M] ⁺
296	[M+2] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

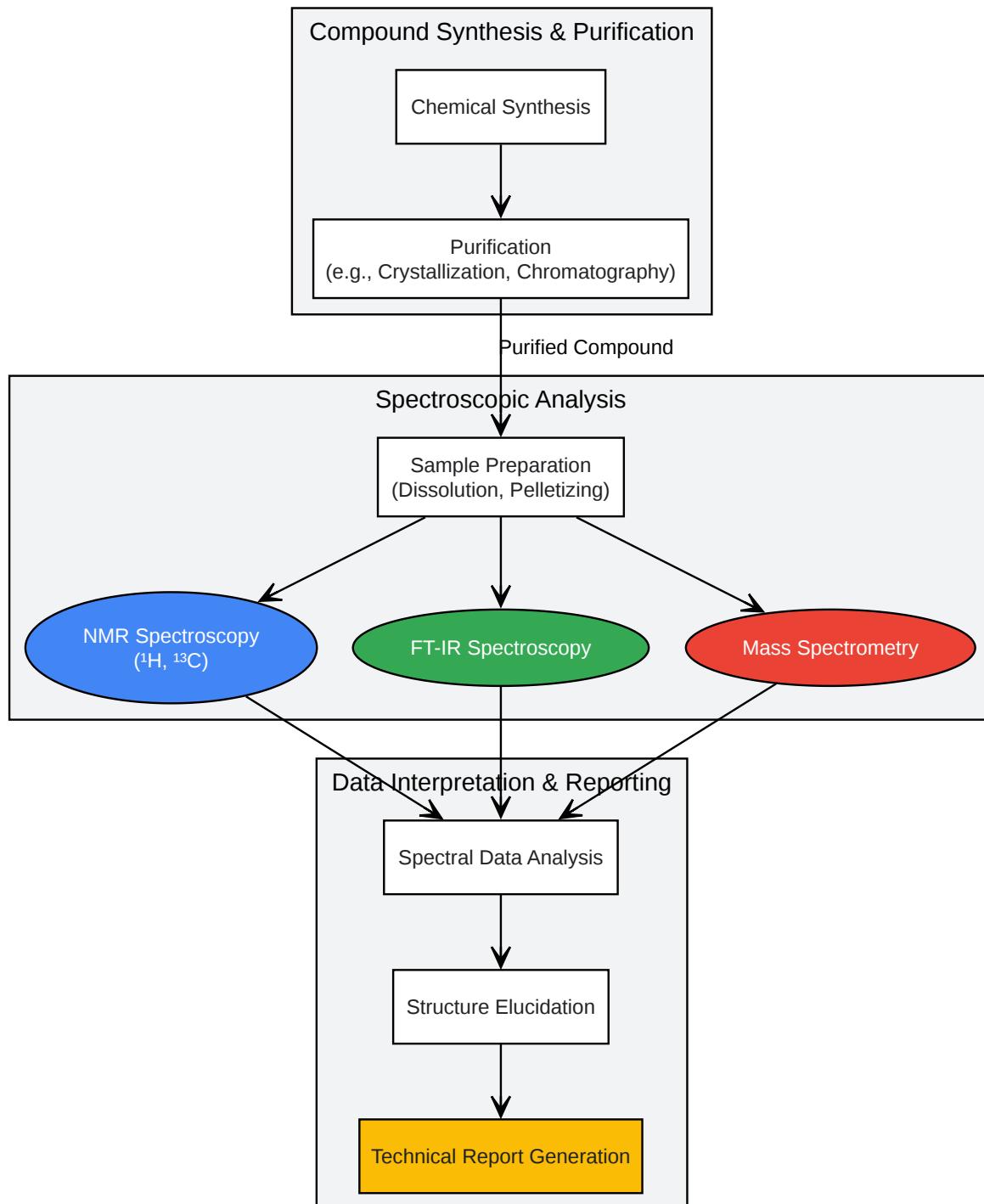
The infrared spectrum was recorded on an FT-IR spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a valuable resource for the characterization of pyrimidine carboxylates. The presented workflow illustrates a systematic approach to chemical analysis, from synthesis to final reporting. While the data presented is for a representative compound, the principles and techniques are broadly applicable to the structural elucidation of novel pyrimidine derivatives.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com